molecular formula C11H17ClN2O B12762107 (-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride CAS No. 53984-74-0

(-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride

Cat. No.: B12762107
CAS No.: 53984-74-0
M. Wt: 228.72 g/mol
InChI Key: AMZACPWEJDQXGW-SBSPUUFOSA-N
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Description

(-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to undergo various chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Chemistry

In chemistry, (-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study enzyme interactions and protein binding. It serves as a model compound for understanding the mechanisms of enzyme inhibition and activation .

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It is studied for its analgesic and anti-inflammatory properties, making it a candidate for the development of new pain relief medications .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of (-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This inhibition can lead to various physiological effects, including pain relief and reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific amino and dimethylphenyl groups, which confer unique chemical reactivity and biological activity. These structural features make it particularly valuable for targeted drug design and synthesis .

Properties

CAS No.

53984-74-0

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

(2R)-2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H/t9-;/m1./s1

InChI Key

AMZACPWEJDQXGW-SBSPUUFOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@@H](C)N.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl

Origin of Product

United States

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